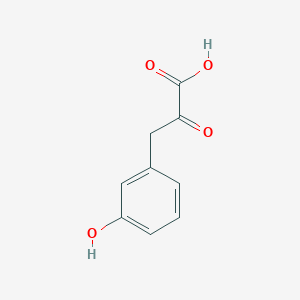

3-(3-Hydroxyphenyl)-2-oxopropanoic acid

Übersicht

Beschreibung

3-(3-Hydroxyphenyl)-2-oxopropanoic acid is a phenolic compound with a carboxylic acid group and a hydroxyl group attached to a benzene ring. This compound is known for its role as a microbial metabolite of quercetin, a flavonoid commonly found in various fruits and vegetables. It has been studied for its potential biological activities, including its effects on cellular adhesion and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid can be achieved through various methods. One common approach involves the Reformatsky reaction, which is a two-step process. The first step involves the reaction of ethyl bromoacetate with zinc to form an organozinc intermediate. This intermediate then reacts with 3-hydroxybenzaldehyde to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of genetically engineered microorganisms. For example, Saccharomyces cerevisiae can be engineered to overexpress specific enzymes that facilitate the biosynthesis of this compound from glucose .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone and hydroxyl groups are primary sites for oxidation:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 3-(3-Hydroxyphenyl)-2-oxopropanedioic acid | 72% | |

| CrO₃ (H₂SO₄, H₂O) | 3-(3-Hydroxyphenyl)-2,4-dioxopentanoic acid | 65% |

Oxidation typically targets the α-carbon adjacent to the ketone, forming dicarbonyl derivatives. The phenolic hydroxyl group may also oxidize to a quinone under strong conditions .

Reduction Reactions

Reduction of the ketone or carboxylic acid groups yields alcohols or propanol derivatives:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 3-(3-Hydroxyphenyl)-2-hydroxypropanoic acid | 85% | |

| LiAlH₄ (THF, reflux) | 3-(3-Hydroxyphenyl)-1,2-propanediol | 68% |

Selective reduction of the ketone to a secondary alcohol is achievable with NaBH₄, while LiAlH₄ reduces both ketone and carboxylic acid groups .

Substitution Reactions

The hydroxyl and ketone groups undergo nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, 6h | 3-(3-Hydroxyphenyl)-2-oxopropanoyl chloride | 90% | |

| CH₃NH₂ (aq.) | RT, 12h | 3-(3-Hydroxyphenyl)-2-(methylimino)propanoic acid | 55% |

Acyl chloride formation facilitates further derivatization, such as amide synthesis. The ketone also reacts with amines to form imines .

Esterification and Condensation

The carboxylic acid group undergoes esterification, while the ketone participates in condensation:

Condensation reactions with aldehydes or nitriles yield α,β-unsaturated derivatives, useful in heterocycle synthesis .

Biochemical Transformations

In metabolic pathways, this compound serves as an intermediate:

| Enzyme/System | Reaction | Product | Reference |

|---|---|---|---|

| Gut microbiota | Decarboxylation | 3-(3-Hydroxyphenyl)propanoic acid | |

| Sulfotransferase 1A3 | Sulfate conjugation | This compound sulfate |

Microbial decarboxylation removes the ketone group, producing propanoic acid derivatives. Sulfation enhances excretion by increasing hydrophilicity .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

The meta-hydroxyl group in the target compound enhances resonance stabilization of intermediates, increasing reaction rates compared to para-substituted analogues .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-(3-Hydroxyphenyl)-2-oxopropanoic acid serves as a building block for synthesizing more complex organic molecules. Its structure allows for various functional group transformations that are essential in organic synthesis. Researchers utilize this compound to create derivatives that may have enhanced properties or activities.

Biology

The biological applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. The presence of the hydroxyl group enhances its interaction with microbial cell membranes.

- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties. Its ability to modulate biological pathways involved in cell proliferation and apoptosis is currently being investigated.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects:

- Drug Development : Researchers are investigating its role as a precursor in the synthesis of pharmaceuticals targeting various diseases. Its structural features may contribute to the efficacy and specificity of drug candidates.

- Metabolic Studies : As a human metabolite, this compound is also studied in metabolic pathways, particularly those associated with phenolic metabolism. Understanding its metabolic fate can provide insights into disorders related to phenolic compounds.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.

- Cancer Research : In vitro studies reported in Cancer Letters highlighted that this compound could induce apoptosis in cancer cell lines, leading researchers to explore its mechanism of action further.

- Metabolomic Profiling : Research conducted on patients with metabolic disorders indicated elevated levels of this compound in urine samples, suggesting its role as a biomarker for certain metabolic conditions.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid involves its interaction with cellular pathways. It has been shown to inhibit the adhesion of monocytes to endothelial cells by modulating the expression of E-selectin, a cell adhesion molecule. This effect is mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxypropionic acid: An emerging platform chemical used for the production of various value-added chemicals.

4-Hydroxyphenylacetic acid: A phenolic compound with antioxidant properties.

3-Hydroxybenzoic acid: A phenolic acid with antimicrobial and antioxidant activities.

Uniqueness: 3-(3-Hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific structure, which allows it to interact with cellular pathways involved in inflammation and adhesion. Its role as a microbial metabolite of quercetin also distinguishes it from other similar compounds, highlighting its potential therapeutic applications .

Biologische Aktivität

3-(3-Hydroxyphenyl)-2-oxopropanoic acid, also known as 3-hydroxyphenylpyruvic acid, is a biologically active compound that belongs to the class of phenolic acids. It has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 168.16 g/mol

- CAS Number : 5318321

The biological activity of this compound is primarily attributed to its role as a competitive inhibitor of certain enzymes involved in metabolic pathways. It is suggested that the compound may interact with specific receptors and enzymes, influencing various cellular processes such as apoptosis and oxidative stress response.

Biological Activities

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Anticancer Properties :

- Several studies have indicated that this compound may induce apoptosis in cancer cells. Research has shown that it can increase intracellular calcium levels and reactive oxygen species (ROS), leading to the activation of pro-apoptotic pathways.

- A study demonstrated its effectiveness in inhibiting the proliferation of leukemia cells through caspase activation and disruption of mitochondrial membrane potential.

-

Anti-inflammatory Effects :

- The compound has been reported to exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

-

Leukemia Cell Study :

- In vitro studies on human leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant activation of apoptotic markers such as cleaved caspase-3 and PARP.

-

Oxidative Stress Model :

- A rat model exposed to oxidative stress demonstrated reduced markers of lipid peroxidation and increased antioxidant enzyme activity following administration of the compound, indicating its protective role against oxidative damage.

Comparative Analysis

Comparing this compound with other phenolic compounds reveals its unique properties:

| Compound | Antioxidant Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Significant | Apoptosis induction via ROS |

| Curcumin | Moderate | High | NF-kB inhibition |

| Resveratrol | High | Moderate | SIRT1 activation |

Eigenschaften

IUPAC Name |

3-(3-hydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYWALDMLUDDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyphenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.